N-Ethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and a sulfur atom attached to the carbothioamide group. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarbothioamide with phenyl isocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or thiol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-Ethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-Ethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division. Additionally, it can interact with nucleic acids and proteins, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-Ethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide can be compared with other oxadiazole derivatives such as:
5-Phenyl-1,3,4-oxadiazole-2-thiol: Similar structure but with a thiol group instead of a carbothioamide group.
Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate: Contains a carboxylate group instead of a carbothioamide group.
2-Mercapto-5-phenyl-1,3,4-oxadiazole: Features a mercapto group instead of a carbothioamide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
89515-45-7 |
---|---|
Molecular Formula |
C11H11N3OS |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
N-ethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide |
InChI |
InChI=1S/C11H11N3OS/c1-2-12-11(16)10-14-13-9(15-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,16) |
InChI Key |
JSQFBAVHGUUDBT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)C1=NN=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.